Propanedioic acid, methylphenyl-, dimethyl ester
Description
Properties
IUPAC Name |
dimethyl 2-methyl-2-phenylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(10(13)15-2,11(14)16-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRRGKICRLNZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, methylphenyl-, dimethyl ester can be synthesized through the esterification of methylphenylmalonic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, methylphenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids such as methylphenylmalonic acid.
Reduction: Alcohols such as methylphenylmethanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Propanedioic acid, methylphenyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, methylphenyl-, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in biochemical reactions. The phenyl group provides additional stability and reactivity, making the compound useful in various synthetic applications.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties of Selected Malonate Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|
| Dimethyl malonate | C₅H₈O₄ | 132.12 | 0.04–0.13 | Solvent, organic synthesis |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | ~0.70 | Prolonged condensation reactions |
| Dimethyl methylphenylmalonate | C₁₃H₁₆O₄ | 236.26 | ~2.5* | Pharmaceutical intermediates |
| Dimethyl (2-methoxyphenoxy)malonate | C₁₂H₁₄O₆ | 254.24 | ~1.5* | Polymer chemistry, flavors |
*Estimated based on structural analogs.
Table 2: Substituent Effects on Reactivity
| Substituent | Example Compound | Impact on Reactivity |
|---|---|---|
| Methylphenyl | Dimethyl methylphenylmalonate | Enhances radical stability, slows hydrolysis |
| Ethylidene | Dimethyl ethylidenemalonate | Facilitates conjugate additions |
| 2-Methoxyphenoxy | Dimethyl (2-methoxyphenoxy)malonate | Increases aromatic π-π interactions |
Research Findings and Discrepancies
- Molecular Weight Anomaly: lists "propanedioic acid, dimethyl ester" with a molecular weight of 65.80 g/mol, which conflicts with the calculated value (132.12 g/mol). This discrepancy may arise from a typographical error .
- Environmental Persistence : Dimethyl malonate analogs like diethyl malonate and dimethyl glutarate exhibit similar environmental transport properties, suggesting substituted malonates may follow analogous degradation pathways .
Biological Activity
Propanedioic acid, methylphenyl-, dimethyl ester, commonly referred to as dimethyl methylphenylmalonate, is an organic compound with the molecular formula C11H12O4. This compound has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
Molecular Formula: C11H12O4
Molecular Weight: 236.267 g/mol
IUPAC Name: Dimethyl 2-methylphenylpropanedioate
The compound features a propanedioic acid backbone with two methyl ester groups and a phenyl substituent. This structure contributes to its distinct reactivity and potential applications in organic synthesis and medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the corresponding acids that participate in biochemical reactions. The phenyl group enhances the compound's stability and reactivity, making it suitable for various synthetic applications.
Antimicrobial Activity
Research indicates that derivatives of propanedioic acids exhibit potential antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against a range of bacterial strains. A study highlighted the compound's ability to inhibit the growth of Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives were tested on various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values indicating significant cytotoxicity at low concentrations . The specific anticancer activity of this compound warrants further investigation to elucidate its mechanisms and efficacy.
Pharmacological Effects
The pharmacological potential of this compound is being explored as a drug precursor or active pharmaceutical ingredient. Its ability to interact with biological systems may lead to the development of new therapeutic agents. Ongoing research aims to clarify its role in enzyme interactions and metabolic pathways.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of propanedioic acid derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth significantly, suggesting potential applications in treating bacterial infections.
- Anticancer Activity Assessment : In a comparative study involving various cinnamamide derivatives alongside propanedioic acid derivatives, the latter exhibited promising results against cancer cell lines with IC50 values indicating effective inhibition of cell growth .
- Pharmacokinetic Studies : Research on the metabolism of propanedioic acid derivatives indicated low acute toxicity levels in animal models, suggesting a favorable safety profile for further pharmacological development .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethyl malonate | C6H10O4 | Simplest member; lacks aromatic substitution |
| Methyl phenylacetate | C9H10O2 | Contains an aromatic ring without dicarboxylic structure |
| Diethyl malonate | C8H14O4 | Ethyl esters instead of methyl; used in similar applications |
| Propanedioic acid, dimethyl ester | C7H12O4 | Simpler structure without phenyl group |
This compound stands out due to its unique combination of a dicarboxylic structure with aromatic substitution, influencing its reactivity and potential applications compared to these similar compounds.
Q & A
Basic Research Question
- NMR : Analyze ¹H NMR peaks at δ 3.7–3.8 ppm (ester methyl groups) and δ 3.3–3.5 ppm (central CH₂ group).
- IR : Confirm ester C=O stretches at ~1740 cm⁻¹ and C-O stretches at 1200–1250 cm⁻¹.
- Mass Spectrometry : Base peak at m/z 132 (molecular ion) with fragmentation patterns confirming the ester backbone. Cross-validate with computational models (e.g., Gaussian) for 3D conformation .
What computational strategies are used to predict the reactivity of dimethyl malonate derivatives in drug discovery?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in cancer pathways). Focus on binding affinity (ΔG) and hydrogen-bonding patterns.
- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. For example, the central methylene group is highly reactive in Knoevenagel condensations .
How can conflicting thermodynamic data (e.g., heat capacity) for dimethyl malonate be resolved?
Advanced Research Question
Contradictions in heat capacity (e.g., 1.08–1.12 J/g·K) may arise from impurities or measurement techniques. Mitigation strategies:
- Use differential scanning calorimetry (DSC) with high-purity samples (>99%).
- Compare with NIST reference data (e.g., Fig. 129 in ) and apply statistical error analysis (e.g., ANOVA) to identify systematic biases .
What methodologies are recommended for assessing the environmental persistence of dimethyl malonate?
Advanced Research Question
- Hydrolysis Studies : Monitor degradation at pH 5–9 (25–50°C) using HPLC to quantify residual ester.
- Bioaccumulation Potential : Calculate log P (experimental: ~0.85; predicted: 0.82–0.91) to estimate partitioning in aquatic systems.
- EPA Guidelines : Follow TSCA Section 6(b) protocols for low-priority substances, focusing on aerobic biodegradation pathways .
How can researchers address challenges in derivatizing dimethyl malonate for bioactive compound synthesis?
Advanced Research Question
Common issues include low regioselectivity and side reactions (e.g., decarboxylation). Solutions:
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to stabilize reactive sites.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours) and improve yield by 15–20% .
What role does dimethyl malonate play in multicomponent reactions for heterocyclic synthesis?
Basic Research Question
It serves as a C2 synthon in:
- Hantzsch Dihydropyridines : Condensation with aldehydes and ammonia.
- Biginelli Reactions : Formation of dihydropyrimidinones via acid-catalyzed cyclization.
Optimize solvent polarity (e.g., ethanol vs. THF) to control reaction kinetics .
What advanced techniques are used to study the endocrine disruption potential of dimethyl malonate?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
